molecular formula C9H7FN2O B1377390 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1245149-27-2

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1377390
CAS No.: 1245149-27-2
M. Wt: 178.16 g/mol
InChI Key: MMUTYAHOABILOA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrogenated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: The compound exhibits anti-inflammatory, analgesic, and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-one
  • 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one
  • 1-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

Compared to similar compounds, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the fluorophenyl group contributes to its higher binding affinity to molecular targets, which can result in improved therapeutic efficacy.

Properties

IUPAC Name

2-(4-fluorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUTYAHOABILOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

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